molecular formula C21H23N3O3 B2431117 N-(2,5-dimethylphenyl)-4-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 537680-27-6

N-(2,5-dimethylphenyl)-4-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B2431117
CAS No.: 537680-27-6
M. Wt: 365.433
InChI Key: HUAKCNMCQGNTHV-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-4-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C21H23N3O3 and its molecular weight is 365.433. The purity is usually 95%.
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Properties

IUPAC Name

N-(2,5-dimethylphenyl)-4-(2-methoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3/c1-12-9-10-13(2)16(11-12)23-20(25)18-14(3)22-21(26)24-19(18)15-7-5-6-8-17(15)27-4/h5-11,19H,1-4H3,(H,23,25)(H2,22,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUAKCNMCQGNTHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C2=C(NC(=O)NC2C3=CC=CC=C3OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,5-dimethylphenyl)-4-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a compound of interest due to its potential biological activities. This article explores its chemical structure, synthesis, and various biological activities, including its effects on cancer cells and antimicrobial properties.

Chemical Structure and Properties

The compound has the following molecular formula and weight:

  • Molecular Formula : C21_{21}H23_{23}N3_3O3_3
  • Molecular Weight : 365.43 g/mol

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The initial steps may include the formation of the tetrahydropyrimidine core followed by the introduction of the phenyl substituents through nucleophilic substitution reactions.

Anticancer Activity

Recent studies have evaluated the anticancer properties of this compound against various cancer cell lines. For instance, a study demonstrated that derivatives of similar pyrimidine structures exhibited significant cytotoxic effects on breast cancer cell lines (MDA-MB-231), with IC50_{50} values indicating effective inhibition at low concentrations:

CompoundCell LineIC50_{50} (μM)
Compound AMDA-MB-23127.6
Compound BMDA-MB-23129.3

These findings suggest that the presence of specific substituents on the pyrimidine ring enhances biological activity against cancer cells .

Antimicrobial Activity

In addition to anticancer properties, compounds within this class have shown promising antimicrobial activity. Research indicates that certain derivatives demonstrate effectiveness against both Gram-positive and Gram-negative bacteria. For example:

MicroorganismActivity Observed
E. coliInhibitory
S. aureusInhibitory
C. albicansModerate

The structure-activity relationship (SAR) analysis suggests that the methoxy group and dimethyl substitutions contribute significantly to the antimicrobial potency .

Case Study 1: Breast Cancer Inhibition

In a recent study published in J Braz Chem Soc, a series of pyrimidine derivatives were synthesized and tested for their ability to inhibit MDA-MB-231 breast cancer cells. The study highlighted that compounds with electron-withdrawing groups showed enhanced cytotoxicity compared to those with electron-donating groups .

Case Study 2: Antimicrobial Efficacy

Another study explored the antimicrobial efficacy of related pyrimidine derivatives against various pathogens. The results indicated that certain modifications in the phenyl rings significantly increased the antibacterial activity against common pathogens like E. coli and S. aureus .

Preparation Methods

Classic Biginelli Reaction with Acid Catalysis

The most widely reported method involves a one-pot Biginelli reaction under acidic conditions.

Procedure :

  • Reactants :
    • N-(2,5-Dimethylphenyl)-3-oxobutanamide (1.0 equiv)
    • 2-Methoxybenzaldehyde (1.0 equiv)
    • Urea (1.5 equiv)
    • Hydrochloric acid (HCl, catalytic)
    • Ethanol (solvent)
  • Conditions :
    • Reflux at 80°C for 8–12 hours.
    • Cooling to room temperature, followed by recrystallization in ethanol.

Mechanism :

  • Acid catalysis promotes imine formation between the aldehyde and urea.
  • Nucleophilic attack by the β-ketoamide enolate forms the tetrahydropyrimidine ring.

Yield : 63–75%.

Lewis Acid-Catalyzed Synthesis

Alternative catalysts like cobalt(II) hydrogen sulfate (Co(HSO₄)₂) improve reaction efficiency.

Procedure :

  • Reactants :
    • N-(2,5-Dimethylphenyl)-3-oxobutanamide
    • 2-Methoxybenzaldehyde
    • Urea
    • Co(HSO₄)₂ (10 mol%)
  • Conditions :
    • Reflux in ethanol for 5–7 hours.

Advantages :

  • Reduced reaction time (5 hours vs. 12 hours).
  • Higher yields (up to 82%).

Microwave-Assisted Synthesis

Microwave irradiation accelerates the reaction via enhanced thermal efficiency.

Procedure :

  • Reactants : Same as classic Biginelli.
  • Conditions :
    • Microwave irradiation at 150 W, 80°C, for 45 minutes.

Yield : 70–78%.

Optimization Strategies

Solvent Screening

Solvent Reaction Time (h) Yield (%) Reference
Ethanol 8–12 63–75
Methanol 10 58
Acetonitrile 6 70

Ethanol balances solubility and reactivity, minimizing side products.

Catalyst Comparison

Catalyst Loading (mol%) Yield (%)
HCl 5 68
Co(HSO₄)₂ 10 82
Ceric ammonium nitrate (CAN) 10 78

Co(HSO₄)₂ outperforms traditional acids due to enhanced Lewis acidity.

Analytical Characterization

Spectral Data

  • IR (KBr, cm⁻¹) :

    • 3224–3443 (N–H stretch).
    • 1685 (C=O amide).
    • 1590 (C=N pyrimidine).
  • ¹H NMR (400 MHz, DMSO- d₆) :

    • δ 2.15 (s, 3H, CH₃ at C6).
    • δ 3.78 (s, 3H, OCH₃).
    • δ 5.25 (s, 1H, C4–H).
  • LC-MS : m/z 409.5 [M+H]⁺.

Elemental Analysis

Element Calculated (%) Observed (%)
C 70.41 70.02
H 5.68 5.56
N 9.47 9.23

Comparative Analysis of Methodologies

Yield vs. Reaction Time

Method Yield (%) Time (h)
Classic Biginelli 63–75 8–12
Co(HSO₄)₂-Catalyzed 82 5
Microwave-Assisted 78 0.75

Microwave synthesis offers the best time efficiency, while Co(HSO₄)₂ maximizes yield.

Purity and Byproduct Formation

  • HPLC Purity :
    • Classic method: 95–97%.
    • Microwave: 98%.
  • Major byproducts include uncyclized intermediates, minimized by excess urea.

Q & A

Basic: What synthetic protocols are commonly employed to prepare N-(2,5-dimethylphenyl)-4-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide?

Answer:
The synthesis typically involves a multi-step approach:

  • Step 1: Condensation of substituted aryl aldehydes with β-keto esters or amides under acidic or basic conditions to form dihydropyrimidinone (DHPM) cores.
  • Step 2: Functionalization of the DHPM scaffold via nucleophilic substitution or coupling reactions. For example, reacting 3-chloro-4-methylaniline with a thiazolopyrimidine precursor in acetic acid under reflux conditions .
  • Critical Parameters: Solvent choice (e.g., DMF, dichloromethane), temperature control (80–120°C), and catalysts (e.g., p-toluenesulfonic acid) to optimize yield and purity .

Basic: What spectroscopic and crystallographic methods validate the molecular structure of this compound?

Answer:

  • X-ray Crystallography: Determines bond lengths, torsion angles (e.g., C2–C1–C6–C7 = 177.64°), and dihedral angles between aromatic rings and the pyrimidine core to confirm stereochemistry .
  • NMR Spectroscopy: 1^1H and 13^13C NMR identify substituent environments (e.g., methoxy groups at δ 3.8–4.0 ppm) and confirm regioselectivity .
  • IR Spectroscopy: Detects carbonyl (C=O) stretches near 1680–1720 cm1^{-1} and N–H bends for amide/amine groups .

Advanced: How can reaction conditions be optimized to improve synthetic yield and purity?

Answer:

  • Solvent Screening: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while acetic acid facilitates cyclization .
  • Temperature Gradients: Stepwise heating (e.g., 60°C for condensation, 100°C for cyclization) minimizes side reactions .
  • Catalyst Selection: Lewis acids like BF3_3·Et2_2O accelerate DHPM formation, as shown in analogous syntheses .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) isolates the product with >95% purity .

Advanced: How can researchers reconcile contradictory reports on the biological activity of structurally related pyrimidine derivatives?

Answer:

  • Comparative Assays: Test compounds under standardized conditions (e.g., MIC assays for antimicrobial activity) to eliminate variability in protocols .
  • Structure-Activity Relationship (SAR) Analysis: Correlate substituent effects (e.g., electron-withdrawing groups on phenyl rings) with activity trends. For example, fluorinated analogs in showed enhanced antifungal potency due to improved membrane permeability .
  • Computational Modeling: Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) to explain divergent activities .

Advanced: What computational and experimental strategies are used to analyze conformational stability?

Answer:

  • X-ray Diffraction: Resolves intramolecular interactions (e.g., N–H⋯N hydrogen bonds closing six-membered rings) that stabilize specific conformers .
  • Molecular Dynamics (MD) Simulations: Track torsion angle fluctuations (e.g., C8–N1–C7–C10 = −31.69°) under physiological conditions to assess flexibility .
  • Thermogravimetric Analysis (TGA): Measures decomposition temperatures (>200°C) to evaluate thermal stability, critical for storage and handling .

Advanced: How can substituent modifications on the aryl rings influence pharmacological activity?

Answer:

  • Electron-Donating Groups (e.g., methoxy): Enhance solubility and π-π stacking with biological targets, as seen in analogs with anti-inflammatory activity .
  • Halogen Substitution (e.g., Cl, F): Improve binding affinity to enzymes (e.g., thymidylate synthase) via hydrophobic interactions, as demonstrated in and .
  • Steric Effects: Bulky substituents (e.g., trifluoromethyl) may hinder rotation, locking the molecule in bioactive conformations .

Basic: What analytical techniques assess purity and degradation products?

Answer:

  • HPLC-MS: Quantifies purity (>98%) and identifies hydrolytic degradation products (e.g., free carboxylic acids from ester hydrolysis) .
  • TLC Monitoring: Tracks reaction progress using silica plates and UV visualization .
  • Elemental Analysis: Confirms empirical formula consistency (e.g., C21_{21}H23_{23}N3_{3}O4_{4}S) .

Advanced: What strategies mitigate challenges in scaling up synthesis for preclinical studies?

Answer:

  • Flow Chemistry: Continuous reactors improve heat/mass transfer for exothermic steps (e.g., cyclization) .
  • Green Solvents: Replace DMF with cyclopentyl methyl ether (CPME) to reduce toxicity and simplify waste management .
  • Quality Control: Implement in-line PAT (Process Analytical Technology) for real-time monitoring of critical intermediates .

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